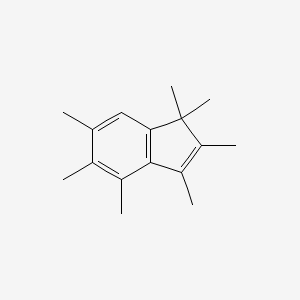
1,1,2,3,4,5,6-Heptamethyl-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,3,4,5,6-Heptamethyl-1H-indene is an organic compound belonging to the indene family. This compound is characterized by its highly methylated structure, which imparts unique chemical and physical properties. The presence of seven methyl groups attached to the indene core makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,3,4,5,6-Heptamethyl-1H-indene typically involves the alkylation of indene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where indene is treated with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalytic systems and purification techniques, such as distillation and recrystallization, ensures the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,3,4,5,6-Heptamethyl-1H-indene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the indene ring.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like halogens or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), sulfonic acids, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated indene derivatives.
Substitution: Halogenated or sulfonated indene derivatives.
Scientific Research Applications
1,1,2,3,4,5,6-Heptamethyl-1H-indene finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1,1,2,3,4,5,6-Heptamethyl-1H-indene involves its interaction with molecular targets and pathways within biological systems. The compound’s highly methylated structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its effects at the cellular and molecular levels.
Comparison with Similar Compounds
- 1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene
- 1,1,2,3,3,4,6-Heptamethyl-2H-indene-5-carbaldehyde
- 1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl
Comparison: 1,1,2,3,4,5,6-Heptamethyl-1H-indene stands out due to its higher degree of methylation compared to similar compounds. This increased methylation enhances its stability and alters its reactivity, making it more suitable for specific applications in research and industry. The unique structural features of this compound also contribute to its distinct chemical and physical properties, setting it apart from other indene derivatives.
Properties
CAS No. |
77242-77-4 |
|---|---|
Molecular Formula |
C16H22 |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
1,1,2,3,4,5,6-heptamethylindene |
InChI |
InChI=1S/C16H22/c1-9-8-14-15(11(3)10(9)2)12(4)13(5)16(14,6)7/h8H,1-7H3 |
InChI Key |
KLICHYGANBOWGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)C)C(=C(C2(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


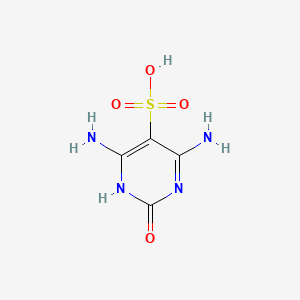
![6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453359.png)
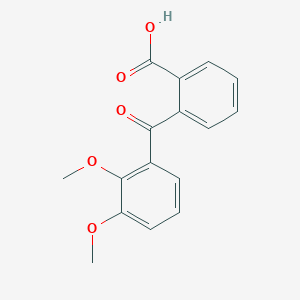
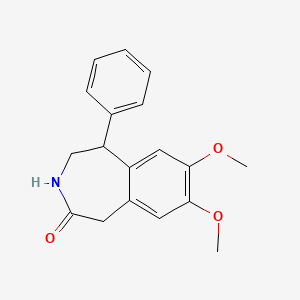
![4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14453367.png)
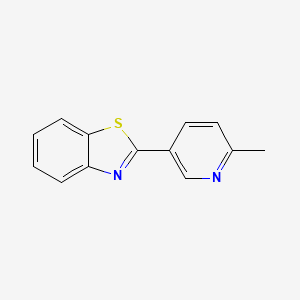


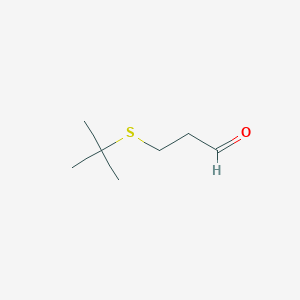
![Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate](/img/structure/B14453396.png)
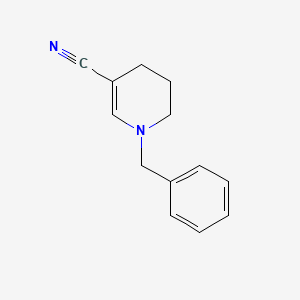
![Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl-](/img/structure/B14453416.png)


